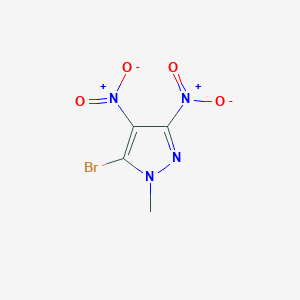

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-3,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4O4/c1-7-3(5)2(8(10)11)4(6-7)9(12)13/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVVGPJNBPYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole typically involves the nitration of 5-bromo-1-methylpyrazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

5-Bromo-1-methyl-3,4-dinitro-1H-pyrazole serves as an important building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization, making it a versatile intermediate in organic synthesis.

Synthesis Methods:

- Nucleophilic Substitution: The bromine atom can be replaced with various nucleophiles, allowing for the creation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Biology

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Biological Activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.

| Biological Activity | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial (E. coli) | 20 | 75 |

| Antimicrobial (A. niger) | 50 | 85 |

- Anticancer Properties: Preliminary data suggest that this compound may inhibit tumor cell growth by targeting specific metabolic pathways involved in cancer progression.

Medicine

The compound is being explored as a lead candidate for drug development due to its ability to interact with biological targets effectively.

Potential Therapeutic Applications:

- Enzyme Inhibition: Research indicates that it can inhibit enzymes involved in critical metabolic processes, which may lead to the development of new treatments for diseases such as cancer and metabolic disorders.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines at concentrations ranging from 10 to 50 µM.

Industrial Applications

In addition to its research applications, this compound has potential uses in the agricultural sector as a herbicide or pesticide due to its biological activity against plant pathogens.

Herbicidal Activity:

Research indicates that this compound can inhibit protoporphyrinogen oxidase, an essential enzyme in chlorophyll biosynthesis, leading to effective weed control.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

2.1.1. 3,4-Dinitro-1H-Pyrazole (DNP)

- Molecular Formula : C₃H₂N₄O₄.

- Key Differences : Lacks the bromine and methyl substituents.

- Thermal Stability : Decomposes at 254–262°C , comparable to the brominated derivative, but with lower density due to the absence of bromine .

- Crystal Morphology : DNP exhibits solvent-dependent crystal habits, favoring needle-like structures in polar solvents due to strong hydrogen bonding . In contrast, the bromine atom in 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole likely enhances π-stacking and halogen bonding, leading to denser, more isotropic crystals .

2.1.2. 5-Bromo-1,3-Dimethyl-1H-Pyrazole

- Molecular Formula : C₅H₇BrN₂.

- Applications : Primarily used in pharmaceutical intermediates (e.g., antimicrobial agents), whereas the nitro groups in the target compound make it suitable for explosives .

- Synthesis : Both compounds involve bromination of pyrazole precursors, but the target compound requires additional nitration steps, increasing synthetic complexity .

2.1.3. 5-Bromo-1-Ethyl-3-Nitro-1H-Pyrazole

- Molecular Formula : C₅H₆BrN₃O₂.

- Key Differences : A single nitro group at position 3 and an ethyl substituent instead of methyl.

- The absence of a 4-nitro group diminishes energetic performance .

Halogenated Derivatives: Bromo vs. Chloro

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative) vs. bromo analogues.

- Impact of Halogen : Bromine’s higher atomic weight and polarizability enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine, leading to improved crystal density and mechanical stability in the brominated compound .

Energetic Materials: Bridged Pyrazole Derivatives

- Example : HL9 (two 3,5-dinitro-1H-pyrazole rings bridged by CH₂).

- Key Differences : HL9’s bridged structure increases molecular rigidity and detonation velocity (~8,500 m/s ) but reduces solubility in common solvents. The target compound’s 3,4-dinitro substitution and bromine atom balance energy output with processability, making it a candidate for melt-cast explosives .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Decomposition Temp. (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| This compound | C₄H₃BrN₄O₄ | ~260 (predicted) | 2.0–2.2 (est.) | Energetic materials |

| 3,4-Dinitro-1H-pyrazole (DNP) | C₃H₂N₄O₄ | 254–262 | 1.8–1.9 | Propellants, explosives |

| 5-Bromo-1,3-dimethyl-1H-pyrazole | C₅H₇BrN₂ | N/A | 1.6–1.7 | Pharmaceutical intermediates |

| HL9 | C₇H₆N₈O₈ | 280–290 | 1.9–2.1 | High-velocity explosives |

Table 2: Substituent Effects on Pyrazole Derivatives

Biological Activity

5-Bromo-1-methyl-3,4-dinitro-1H-pyrazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole ring with bromine and nitro substituents that significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- This compound has been shown to inhibit various enzymes, including liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. The inhibition alters metabolic pathways leading to changes in cellular metabolism.

2. Interaction with Cell Receptors:

- The presence of bromine and nitro groups allows this compound to interact with specific cell receptors, modulating signaling pathways and potentially influencing cell proliferation and apoptosis.

3. Antimicrobial Activity:

- Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against various pathogens .

Biological Activity Overview

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with low toxicity levels observed in normal cell lines (IC50 > 60 μM) .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of liver alcohol dehydrogenase by this compound revealed that the compound binds at the enzyme's active site, preventing substrate conversion. This mechanism was confirmed through kinetic studies showing a decrease in enzyme activity upon compound exposure .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption: The compound's solubility characteristics suggest favorable absorption profiles.

- Distribution: Its lipophilicity allows for effective distribution across biological membranes.

- Metabolism: Initial studies indicate that metabolic pathways may involve reduction reactions of nitro groups.

- Excretion: Further research is needed to elucidate excretion pathways and metabolites.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole to improve yield and purity?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, nitration sequence). For example, orthogonal arrays can identify interactions between bromination and nitration steps, minimizing side reactions. Statistical validation via ANOVA ensures robustness .

- Key Considerations : Monitor intermediates using HPLC or GC-MS to track undesired byproducts like dehalogenated derivatives or over-nitrated species.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to differentiate nitro (δ ~8.0–9.0 ppm for aromatic protons) and bromine substituents (deshielding effects).

- HRMS : Confirm molecular weight (e.g., [M+H]+ peak) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy : Detect nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~550–650 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Perform reactions in fume hoods due to potential release of toxic nitrous fumes during synthesis.

- Personal Protective Equipment (PPE) : Use nitrile gloves and face shields to prevent skin/eye contact with brominated intermediates.

- Waste Disposal : Quench reactive nitro groups with reducing agents (e.g., FeSO4) before disposal to avoid exothermic decomposition .

Q. How does the electronic effect of the nitro and bromine substituents influence the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via UV-Vis spectroscopy. Nitro groups increase electrophilicity, making the compound prone to hydrolysis in alkaline conditions, while bromine may stabilize the ring via inductive effects .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare activation energies for bromine substitution vs. nitro group reduction. Tools like Gaussian or ORCA can model transition states, guiding experimental design for regioselective modifications .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., OECD 105). Use Hansen solubility parameters (δD, δP, δH) to correlate solvent polarity with compound behavior. Conflicting data may arise from impurities or polymorphic forms, necessitating DSC/XRD analysis .

Q. How do steric and electronic effects of the methyl group influence the regioselectivity of further functionalization (e.g., Suzuki coupling) on the pyrazole ring?

- Methodological Answer : Perform comparative studies using substituted analogs (e.g., 1-ethyl vs. 1-methyl derivatives). Steric maps from molecular docking can predict accessibility of C-3/C-5 positions. Electrochemical studies (cyclic voltammetry) reveal electron-withdrawing effects of nitro groups on coupling efficiency .

Q. What catalytic systems enhance the efficiency of this compound in energy storage or explosive applications?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu for C-Br activation) or ionic liquids (e.g., [BMIM][PF6]) to stabilize reactive intermediates. Evaluate energy density via bomb calorimetry and thermal stability via TGA-DSC .

Data Contradiction Analysis

Q. How to address discrepancies in thermal decomposition profiles reported for this compound?

- Methodological Answer : Replicate experiments using controlled heating rates (e.g., 5°C/min vs. 10°C/min) in inert vs. oxidative atmospheres. Contradictions may arise from competing decomposition pathways (e.g., denitration vs. ring cleavage). Use hyphenated techniques like TGA-FTIR to identify gaseous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.